molecular formula C18H36O4 B12653055 2,2-Bis(hydroxymethyl)butyl laurate CAS No. 64131-20-0

2,2-Bis(hydroxymethyl)butyl laurate

Cat. No.: B12653055
CAS No.: 64131-20-0
M. Wt: 316.5 g/mol
InChI Key: IULPAYQOTQCFSH-UHFFFAOYSA-N
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Description

2,2-Bis(hydroxymethyl)butyl laurate is an organic compound with the molecular formula C18H36O4. It is an ester derived from lauric acid and 2,2-bis(hydroxymethyl)butanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Bis(hydroxymethyl)butyl laurate can be synthesized through the esterification reaction between lauric acid and 2,2-bis(hydroxymethyl)butanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is heated to the reflux temperature, and the water formed during the reaction is continuously removed to drive the reaction to completion. The product is then purified through distillation or other separation techniques to obtain the pure ester.

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(hydroxymethyl)butyl laurate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield lauric acid and 2,2-bis(hydroxymethyl)butanol.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a new ester and alcohol.

    Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Transesterification: Alcohols, acid or base catalysts.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Hydrolysis: Lauric acid and 2,2-bis(hydroxymethyl)butanol.

    Transesterification: New esters and alcohols.

    Oxidation: Carbonyl compounds.

Scientific Research Applications

2,2-Bis(hydroxymethyl)butyl laurate has several applications in scientific research:

    Polymer Chemistry: It is used as a monomer in the synthesis of polyesters and polyurethanes.

    Biodegradable Materials: The compound is utilized in the development of biodegradable plastics and materials.

    Cosmetics and Personal Care: It is used as an emollient and conditioning agent in various cosmetic formulations.

    Pharmaceuticals: The compound is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

Mechanism of Action

The mechanism of action of 2,2-bis(hydroxymethyl)butyl laurate depends on its application. In polymer chemistry, it acts as a building block for the formation of polymers through esterification and polymerization reactions. In cosmetics, it functions as an emollient by forming a protective layer on the skin, reducing water loss, and providing a smooth texture.

Comparison with Similar Compounds

Similar Compounds

    2,2-Bis(hydroxymethyl)propyl laurate: Similar structure but with a propyl group instead of a butyl group.

    Trimethylolpropane monolaurate: Contains three hydroxyl groups and is used in similar applications.

Uniqueness

2,2-Bis(hydroxymethyl)butyl laurate is unique due to its specific molecular structure, which provides distinct physical and chemical properties. Its ability to form biodegradable polymers and its use in various industrial applications make it a valuable compound in scientific research and industry.

Properties

CAS No.

64131-20-0

Molecular Formula

C18H36O4

Molecular Weight

316.5 g/mol

IUPAC Name

2,2-bis(hydroxymethyl)butyl dodecanoate

InChI

InChI=1S/C18H36O4/c1-3-5-6-7-8-9-10-11-12-13-17(21)22-16-18(4-2,14-19)15-20/h19-20H,3-16H2,1-2H3

InChI Key

IULPAYQOTQCFSH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(CC)(CO)CO

Origin of Product

United States

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